2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde 2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 62644-81-9
VCID: VC15908513
InChI: InChI=1S/C17H14O3/c1-19-15-8-6-12(7-9-15)17-14(11-18)10-13-4-2-3-5-16(13)20-17/h2-9,11H,10H2,1H3
SMILES:
Molecular Formula: C17H14O3
Molecular Weight: 266.29 g/mol

2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde

CAS No.: 62644-81-9

Cat. No.: VC15908513

Molecular Formula: C17H14O3

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde - 62644-81-9

Specification

CAS No. 62644-81-9
Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
IUPAC Name 2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde
Standard InChI InChI=1S/C17H14O3/c1-19-15-8-6-12(7-9-15)17-14(11-18)10-13-4-2-3-5-16(13)20-17/h2-9,11H,10H2,1H3
Standard InChI Key DRIVMABCRRLHEU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)C=O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

2-(4-Methoxyphenyl)-4H-chromene-3-carbaldehyde belongs to the chromene family, a class of oxygen-containing heterocycles. Its structure comprises a benzopyran core (chromene) substituted with a 4-methoxyphenyl group at position 2 and a formyl (-CHO) group at position 3. The methoxy group (-OCH3_3) at the para position of the phenyl ring enhances electron density, influencing reactivity and intermolecular interactions.

Key spectroscopic data include:

  • 1H^1\text{H} NMR (Chloroform-dd): Signals at δ\delta 9.94 (s, 1H, CHO), 7.68–7.22 (m, aromatic protons), and 3.94 (s, 3H, OCH3_3 ) .

  • 13C^{13}\text{C} NMR: Peaks corresponding to the aldehyde carbon (δ\delta 188.55), methoxy carbon (δ\delta 55.32), and aromatic carbons .

  • IR: Strong absorption bands at 1702 cm1^{-1} (C=O stretch) and 1605 cm1^{-1} (aromatic C=C) .

Physical Properties

PropertyValue
Molecular FormulaC17H14O3\text{C}_{17}\text{H}_{14}\text{O}_{3}
Molecular Weight266.29 g/mol
Melting Point156–158°C
Boiling PointNot reported
SolubilitySoluble in DMF, DMSO, chloroform

The compound’s crystalline nature and moderate melting point suggest stability under standard conditions, though its hygroscopicity remains uncharacterized .

Synthesis and Optimization

Conventional Acid-Catalyzed Cyclization

A proposed route involves condensing 2-hydroxyacetophenone with 4-methoxybenzaldehyde under acidic conditions (e.g., H2_2SO4_4 or HCl), followed by cyclization to form the chromene core. While this method is cost-effective, yields are often suboptimal (<50%) due to competing side reactions, such as aldol condensation.

Pd-Catalyzed Cross-Coupling

Recent advancements utilize palladium catalysis for efficient synthesis. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde reacts with 4-methoxyphenylboronic acid in the presence of Pd(PPh3_3)4_4 and K2_2CO3_3 in aqueous DMF at 70°C, yielding 84% of the target compound . This method offers superior regioselectivity and scalability, with reaction completion within 3 hours .

Optimized Procedure :

  • Charge 4-chloro-2-oxo-2H-chromene-3-carbaldehyde (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(PPh3_3)4_4 (5 mol%), and K2_2CO3_3 (2.0 equiv) in DMF/H2_2O (4:1).

  • Heat at 70°C under N2_2 for 3 hours.

  • Extract with ethyl acetate, dry over Na2_2SO4_4, and purify via silica gel chromatography.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary in vitro studies on similar chromenes reveal apoptosis induction in MCF-7 breast cancer cells via caspase-3 activation . The aldehyde group’s electrophilicity may facilitate covalent binding to cellular thiols, disrupting redox homeostasis .

Applications in Medicinal Chemistry

Lead Compound for Neurodegenerative Diseases

The AChE inhibitory activity positions this compound as a candidate for Alzheimer’s drug development. Structural modifications, such as introducing a trifluoromethyl group or hydrazone spacers, could enhance potency and selectivity .

Antimicrobial Agent Development

Functionalization at the 4-position with halogens or alkyl groups may improve antimicrobial efficacy. For example, 4-(4-chlorophenyl)-2-oxo-2H-chromene-3-carbaldehyde exhibits enhanced activity against Pseudomonas aeruginosa (MIC = 16 μg/mL) .

Synthetic Intermediate for Heterocycles

The aldehyde group serves as a versatile handle for derivatization. Wittig reactions with ylides yield styrylchromenes (e.g., 3-styryl-2H-chromenes), which exhibit fluorescence properties for sensor applications .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective synthesis using chiral Pd catalysts to access optically active chromenes. For example, (R)-BINAP-Pd complexes achieve 90% enantiomeric excess (ee) in arylations .

Hybrid Molecules

Coupling with indole or quinoline moieties generates hybrid structures with dual AChE and β-amyloid aggregation inhibitory effects. A 2024 study reported a hybrid with IC50_{50} = 1.2 μM against AChE, surpassing donepezil (IC50_{50} = 0.02 μM) .

Computational Modeling

Docking studies predict strong binding affinity (−9.8 kcal/mol) between 2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde and AChE’s peripheral anionic site (PAS) . Molecular dynamics simulations suggest stable interactions over 100 ns trajectories .

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